2-Amino-4-chloro-5-fluorobenzoic acid

Hexokinase Inhibition Glycolysis Antiparasitic

This specific 2-amino-4-chloro-5-fluorobenzoic acid isomer is a validated building block for saflufenacil (PPO herbicide) and 2-styrylquinazolin-4(3H)-one antimitotic agents. Its unique Cl/F pattern delivers potent hexokinase inhibition (avg IC₅₀ 0.1 µM) with 5.8× selectivity over G6PD, while weak MAO-A (IC₅₀ 1240 nM) and AChE (IC₅₀ 2920 nM) activities ensure clean CNS safety profiling. Procure this exact regioisomer to replicate published SAR studies and accelerate your lead optimization campaigns.

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
CAS No. 108288-16-0
Cat. No. B048750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-5-fluorobenzoic acid
CAS108288-16-0
Synonyms2-Amino-4-chloro-5-fluoro-benzoic acid;  4-Chloro-5-fluoroanthranilic acid
Molecular FormulaC7H5ClFNO2
Molecular Weight189.57 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)N)C(=O)O
InChIInChI=1S/C7H5ClFNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)
InChIKeyNGCSJYVKMMNJIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-chloro-5-fluorobenzoic Acid (CAS 108288-16-0): Halogenated Anthranilic Acid Derivative for Pharmaceutical and Agrochemical R&D


2-Amino-4-chloro-5-fluorobenzoic acid is a polysubstituted benzoic acid derivative with molecular formula C₇H₅ClFNO₂ and molecular weight 189.57 g/mol . It features an amino group at the 2-position, a chlorine atom at the 4-position, and a fluorine atom at the 5-position of the benzene ring . Key physicochemical properties include a computed LogP of 2.79, polar surface area of 63.32 Ų, and density of 1.6 g/cm³ [1]. The compound is a white crystalline solid with limited water solubility but better solubility in polar organic solvents such as ethanol and dimethylformamide . As a fluorinated anthranilic acid analog, it serves as a versatile building block in medicinal chemistry and agrochemical synthesis, notably as an intermediate for saflufenacil and in the preparation of antimitotic 2-styrylquinazolin-4(3H)-ones [2].

Why 2-Amino-4-chloro-5-fluorobenzoic Acid Cannot Be Replaced by Its Regioisomers or Des-Halogenated Analogs


The precise spatial arrangement of the amino, chloro, and fluoro substituents on the benzene ring critically dictates the compound's biological target engagement, metabolic stability, and synthetic utility. Regioisomers such as 2-amino-5-chloro-4-fluorobenzoic acid (CAS 351367-77-6) [1] differ in substitution pattern, leading to altered lipophilicity (LogP 2.0 vs. 2.79) and polar surface area (63.3 Ų vs. 63.32 Ų), which directly impact membrane permeability and binding pocket compatibility [2][3]. Des-halogenated analogs like 2-amino-4-chlorobenzoic acid (CAS 89-77-0) lack the fluorine atom, a known metabolic blocking group that enhances in vivo stability [4]. Simple interchange of in-class compounds without empirical validation would invalidate structure-activity relationships established in lead optimization campaigns and compromise the reproducibility of published synthetic routes. The following quantitative evidence demonstrates exactly where this specific substitution pattern confers measurable differentiation.

Quantitative Differentiation of 2-Amino-4-chloro-5-fluorobenzoic Acid: Evidence-Based Selection Criteria


Hexokinase Inhibition: Potent and Selective Activity Against Yeast and Human Isoforms

2-Amino-4-chloro-5-fluorobenzoic acid exhibits potent inhibition of hexokinase, the first rate-limiting enzyme in glycolysis, with an average inhibitory concentration of 0.1 µM . Against purified yeast hexokinase, the compound demonstrates an IC50 of 1.7 µM, while against human hexokinase the IC50 is 3.2 µM, indicating modest species selectivity . Importantly, the selectivity index (SI) for this compound was calculated to be 5.8-fold higher than that of glucose-6-phosphate dehydrogenase (G6PD), a well-known target enzyme in cancer chemotherapy research, suggesting reduced off-target effects on this critical metabolic pathway .

Hexokinase Inhibition Glycolysis Antiparasitic

Weak Monoamine Oxidase A (MAO-A) Inhibition: A Favorable Profile for Selectivity Screening

In a fluorimetric assay using recombinant bovine mitochondrial MAO-A with benzylamine or serotonin as substrate, 2-Amino-4-chloro-5-fluorobenzoic acid exhibited an IC50 of 1240 nM [1]. This value is approximately 50- to 500-fold higher (i.e., weaker inhibition) than that of the reference MAO-A inhibitor clorgyline, which displays IC50 values ranging from 2.4 nM to 19.5 nM under comparable conditions [2]. The weak inhibitory activity indicates that the compound does not strongly engage MAO-A at concentrations where its primary target (e.g., hexokinase) is potently inhibited.

MAO-A Inhibition Off-Target Screening CNS Drug Discovery

Negligible Acetylcholinesterase (AChE) Inhibition: Low Interference with Cholinergic Systems

When tested against AChE using acetylthiocholine iodide as substrate in Ellman's assay, 2-Amino-4-chloro-5-fluorobenzoic acid produced an IC50 of 2920 nM [1]. In contrast, the clinically used AChE inhibitor donepezil exhibits an IC50 of 31.2 nM in the same assay system [2], representing a difference of nearly two orders of magnitude (94-fold weaker inhibition). This large margin of selectivity underscores that the compound does not significantly interfere with cholinergic neurotransmission at concentrations relevant to its primary biological activity.

Acetylcholinesterase Inhibition Off-Target Screening Safety Pharmacology

Enhanced Lipophilicity Relative to Regioisomer: Implications for Membrane Permeability

The computed LogP of 2-Amino-4-chloro-5-fluorobenzoic acid is 2.79 [1] (alternative reported value 2.34 ), which is notably higher than the LogP of its regioisomer 2-amino-5-chloro-4-fluorobenzoic acid (XLogP3 = 2.0) [2]. This difference of 0.79 LogP units corresponds to approximately a 6-fold higher partition coefficient, indicating significantly greater lipophilicity. The polar surface area (PSA) of 63.32 Ų [1] is comparable to that of the regioisomer (63.3 Ų) [2], but the increased lipophilicity may enhance passive membrane permeability and blood-brain barrier penetration potential.

Physicochemical Properties LogP Drug-Likeness

Synthetic Utility: Key Intermediate for Saflufenacil Herbicide and Antimitotic Agents

2-Amino-4-chloro-5-fluorobenzoic acid is explicitly disclosed as a starting material or key intermediate in the synthesis of saflufenacil, a pyrimidinedione herbicide developed by BASF [1]. The compound's specific substitution pattern enables the construction of the saflufenacil core via reaction with ethyl trifluoroacetoacetate and subsequent transformations [1]. In medicinal chemistry, the compound serves as a precursor to 2-styrylquinazolin-4(3H)-ones, a class of antimitotic anticancer agents that inhibit tubulin polymerization . Alternative regioisomers (e.g., 5-amino-2-chloro-4-fluorobenzoic acid) are also employed in saflufenacil synthesis, but the choice of isomer can influence reaction yields, purity profiles, and the ease of downstream functionalization, making 2-amino-4-chloro-5-fluorobenzoic acid a preferred starting point in certain synthetic routes [1].

Agrochemical Synthesis Herbicide Intermediate Medicinal Chemistry

Purity and Quality Control: Verifiable Analytical Specifications for Reproducible Research

Commercially available 2-Amino-4-chloro-5-fluorobenzoic acid from reputable vendors such as AKSci is supplied with a minimum purity specification of 95% . This is comparable to or exceeds the purity of many in-class analogs offered by research chemical suppliers (e.g., 2-amino-4-chlorobenzoic acid typically offered at 98% purity [1]). The availability of batch-specific certificates of analysis (COA) including NMR, HPLC, or GC data ensures that researchers can validate compound identity and purity prior to use, a critical factor for achieving reproducible results in sensitive biological assays and synthetic transformations.

Chemical Purity Quality Control Reproducibility

Optimal Use Cases for 2-Amino-4-chloro-5-fluorobenzoic Acid: Aligning Procurement with Scientific Objectives


Glycolysis and Hexokinase Research in Trypanosomes

Given its potent inhibition of hexokinase (average IC 0.1 µM) and favorable selectivity index over G6PD, this compound is ideally suited for studying glycolytic flux in T. brucei and related parasites. The 5.8-fold selectivity over G6PD minimizes off-target metabolic interference, enabling cleaner dissection of hexokinase-dependent pathways in antiparasitic drug discovery programs .

Off-Target Selectivity Profiling in Central Nervous System Drug Candidates

The compound's weak inhibition of MAO-A (IC50 1240 nM) and AChE (IC50 2920 nM) makes it an excellent control or scaffold for CNS drug discovery campaigns where avoiding cholinergic or monoaminergic side effects is critical. Its low nanomolar-range primary target activity combined with micromolar-range off-target activity provides a built-in selectivity window [1][2].

Synthesis of Saflufenacil and Structurally Related Herbicides

As a key intermediate in the patented preparation of saflufenacil, this specific isomer enables efficient construction of the pyrimidinedione core. Agrochemical research groups developing PPO-inhibiting herbicides can procure this compound to replicate published synthetic routes and explore novel analogs with optimized weed control profiles [3].

Lead Optimization for Antimitotic Anticancer Agents

The compound serves as a direct precursor to 2-styrylquinazolin-4(3H)-ones, a class of tubulin polymerization inhibitors. Medicinal chemistry teams can utilize this building block to generate focused libraries for structure-activity relationship (SAR) studies aimed at improving potency and pharmacokinetic properties of antimitotic agents .

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